molecular formula C20H22N2O B3144458 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 551945-42-7

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Cat. No.: B3144458
CAS No.: 551945-42-7
M. Wt: 306.4 g/mol
InChI Key: PAUKZWZGQWSTHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and 2-m-tolyl-ethylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high quality and purity standards.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and development.

Scientific Research Applications

Overview

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one, with the CAS number 551945-42-7, is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery and development.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized to create complex molecules and study various reaction mechanisms. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in synthetic chemistry.

Biology

In biological research, this compound is employed in biochemical assays to investigate its interactions with biomolecules. It can serve as a probe to study enzyme activities or receptor-ligand interactions, providing insights into cellular mechanisms.

Medicine

This compound is recognized for its potential as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance efficacy against specific diseases. Research indicates its role in developing therapeutic agents targeting various conditions, including cancer and neurological disorders.

Industry

In industrial applications, it is used as a reagent in the production of advanced materials and specialty chemicals. Its versatility makes it suitable for various manufacturing processes where specific chemical properties are required.

Case Study 1: Drug Development

A study explored the pharmacological properties of this compound, highlighting its potential as an anticancer agent. The compound demonstrated significant cytotoxic effects on cancer cell lines, prompting further investigation into its mechanism of action and structure-activity relationship (SAR) .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could act as an inhibitor for certain enzymes, suggesting its potential use in regulating metabolic disorders .

Mechanism of Action

The mechanism of action of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
  • 8-Methyl-3-[(2-p-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
  • 8-Methyl-3-[(2-phenyl-ethylamino)-methyl]-1H-quinolin-2-one

Uniqueness

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its methyl and tolyl groups contribute to its distinct reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one, with the molecular formula C20H22N2O and a molecular weight of 306.41 g/mol, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some quinoline derivatives have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Certain studies suggest that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study focusing on quinoline derivatives found that compounds structurally related to this compound exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.125 µg/mL against methicillin-susceptible Staphylococcus aureus .

Study 2: Anticancer Activity

In another investigation, a series of quinoline derivatives were tested for their anticancer properties. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range. The proposed mechanism included the inhibition of key signaling pathways involved in cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-oneStructureModerate antibacterial activity
8-Methyl-3-[(2-p-tolyl-ethylamino)-methyl]-1H-quinolin-2-oneStructureAnticancer properties
8-Methyl-3-[(2-(3-methylphenyl)ethylamino)-methyl]-1H-quinolin-2-oneStructureStrong antimicrobial effects

Synthetic Routes and Applications

The synthesis of this compound typically involves:

  • Starting Materials : Using 8-methylquinoline and 2-m-tolyl ethylamine.
  • Condensation Reaction : Conducting a condensation reaction under acidic or basic conditions.
  • Purification : Employing techniques such as recrystallization or chromatography for purification.

This compound serves as a valuable building block in organic synthesis and is explored for its potential in drug discovery .

Properties

IUPAC Name

8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-5-3-7-16(11-14)9-10-21-13-18-12-17-8-4-6-15(2)19(17)22-20(18)23/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUKZWZGQWSTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNCC2=CC3=CC=CC(=C3NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322629
Record name 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551945-42-7
Record name 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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